3-(2-ethylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2-Ethylphenyl)-6-oxo-8-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of pyridothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridine ring fused with a thiadiazine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylphenyl)-6-oxo-8-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves the reaction of cyanothioacetamide with aromatic aldehydes and 1,3-dicarbonyl compounds. This is followed by aminomethylation or S-alkylation to yield the desired heterocyclic derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)-6-oxo-8-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Ethylphenyl)-6-oxo-8-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its antimicrobial and antiviral activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethylphenyl)-6-oxo-8-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(3-Methoxy-4-ethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
What sets 3-(2-ethylphenyl)-6-oxo-8-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile apart from similar compounds is its specific substitution pattern on the aromatic rings, which can significantly influence its biological activity and chemical reactivity. This unique structure may offer distinct advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(2-ethylphenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H21N3OS/c1-2-16-8-6-7-11-20(16)24-14-25-21(26)12-18(17-9-4-3-5-10-17)19(13-23)22(25)27-15-24/h3-11,18H,2,12,14-15H2,1H3 |
InChI Key |
HRUSCGBIMOIUHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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